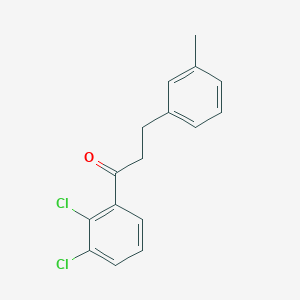

2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Description

BenchChem offers high-quality 2',3'-Dichloro-3-(3-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dichloro-3-(3-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYDOKPDEOVTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644093 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-23-6 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',3'-Dichloro-3-(3-methylphenyl)propiophenone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective applications of the substituted propiophenone, 2',3'-dichloro-3-(3-methylphenyl)propiophenone. Propiophenone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and the experimental considerations for this specific molecule. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.

Introduction: The Significance of Substituted Propiophenones

Propiophenone, a simple aryl ketone, serves as a foundational scaffold for a multitude of derivatives with significant biological activities.[1] The core structure, consisting of a phenyl ring attached to a propan-1-one chain, is amenable to a wide array of chemical modifications, leading to compounds with diverse therapeutic applications. Research has demonstrated that substituted propiophenones can act as local anesthetics, antidiabetic agents, and even possess anticancer and anti-inflammatory properties.[2][3][4][5] The specific substitutions on both the aromatic ring and the aliphatic chain play a crucial role in determining the pharmacological profile of these molecules. The subject of this guide, 2',3'-dichloro-3-(3-methylphenyl)propiophenone, features a dichlorinated phenyl ring and a methyl-substituted phenyl group, suggesting a unique electronic and steric profile that could translate into novel biological activities.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₆H₁₄Cl₂O | PubChem |

| Molecular Weight | 293.19 g/mol | PubChem |

| XLogP3 | 5.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 292.042171 g/mol | PubChem |

| Monoisotopic Mass | 292.042171 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Complexity | 297 | PubChem |

Note: These values are computationally predicted for a closely related analog and should be confirmed by experimental analysis.

Synthesis and Mechanistic Considerations

The synthesis of 2',3'-dichloro-3-(3-methylphenyl)propiophenone can be approached through several established synthetic routes for propiophenone derivatives. A plausible and efficient method would be a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This approach involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Step-by-Step Experimental Protocol

-

Preparation of the Acyl Chloride: 3-(3-methylphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield 3-(3-methylphenyl)propanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in an excess of 1,2-dichlorobenzene (which acts as both reactant and solvent), the freshly prepared 3-(3-methylphenyl)propanoyl chloride is added dropwise with stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are washed with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 2',3'-dichloro-3-(3-methylphenyl)propiophenone.

-

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene to form a sigma complex (arenium ion). The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the final ketone product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2',3'-dichloro-3-(3-methylphenyl)propiophenone.

Potential Applications in Drug Development

The structural motifs present in 2',3'-dichloro-3-(3-methylphenyl)propiophenone suggest several potential avenues for pharmacological investigation.

-

Anticancer Activity: Numerous chalcone and propiophenone derivatives have been evaluated for their anticancer properties.[4] The presence of halogen atoms on the phenyl ring can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for cytotoxic agents.

-

Antidiabetic Properties: Certain propiophenone derivatives have shown promise as antidiabetic agents, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[3]

-

Anti-inflammatory Effects: Substituted prop-2-en-1-one derivatives, which are structurally related to propiophenones, have been identified as inhibitors of neutrophilic inflammation.[5]

-

Local Anesthetic Activity: The propiophenone scaffold is a known pharmacophore for local anesthetics.[2]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 2',3'-dichloro-3-(3-methylphenyl)propiophenone.

Conclusion

2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a compound of interest within the broader class of substituted propiophenones. While direct experimental data is currently scarce, this guide provides a robust theoretical framework for its chemical properties, a plausible synthetic route, and an overview of its potential applications in drug discovery and development. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising molecule.

References

-

PubChem. (n.d.). 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Tayal, G., Srivastava, R. K., & Arora, R. B. (1976). Local Anaesthetic Activity of Some Substituted Propiophenones. Japanese Journal of Pharmacology, 26(1), 111-115.

- Singh, G., Sharma, R., Kumar, A., Singh, A. K., & Kumar, R. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 2034-2039.

- Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Die Pharmazie, 54(11), 803-807.

-

ResearchGate. (n.d.). SAR of propiophenone substituted benzimidazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Al-Far, D., Taha, M. O., & Zalloum, H. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 224, 113702.

-

PubChem. (n.d.). 2',3'-Dichloro-3-(4-methylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

Sources

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | C17H16Cl2O | CID 24726256 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorinated Propiophenone Derivatives

A Note on the Target Compound: While this guide focuses on the synthesis and characterization of dichlorinated propiophenone derivatives, a specific CAS number for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone could not be definitively located in public databases as of the time of this writing. The methodologies and principles discussed herein are based on established organic chemistry and are illustrated with a representative synthesis of a closely related analogue, providing a robust framework for the preparation and analysis of this class of compounds.

Introduction

Propiophenone and its derivatives are a significant class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1][] Their structural versatility allows for the introduction of various functional groups, leading to compounds with diverse pharmacological properties, including muscle relaxant, anticonvulsive, and antidiabetic activities.[3][4][5] The introduction of halogen atoms, particularly chlorine, into the aromatic ring can significantly modulate the electronic properties and metabolic stability of these molecules, making dichlorinated propiophenones attractive targets for drug discovery and development.[6]

This technical guide provides a comprehensive overview of the synthetic strategies, analytical characterization, and potential applications of dichlorinated propiophenone derivatives, with a focus on the underlying chemical principles and experimental best practices.

Synthesis of Dichlorinated Propiophenones

The synthesis of dichlorinated propiophenones can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation

A primary and versatile method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[7][8][9] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[8] For the synthesis of a dichlorinated propiophenone, this would involve the reaction of a dichlorinated benzene derivative with propionyl chloride.

Reaction Scheme:

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)propan-1-one

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add propionyl chloride to the stirred suspension.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, add 1,2-dichlorobenzene dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mannich Reaction

The Mannich reaction is another powerful tool for the synthesis of propiophenone derivatives, particularly β-aminoketones, which are valuable pharmaceutical intermediates.[10][11][12][13] This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[11]

Reaction Scheme:

Caption: General workflow for the Mannich reaction.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized dichlorinated propiophenones are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Technique | Purpose | Expected Observations for a Dichlorinated Propiophenone Derivative |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns indicative of the substitution), and the ethyl group of the propiophenone moiety. ¹³C NMR would show distinct signals for the carbonyl carbon, aromatic carbons (some of which would be split by chlorine), and the carbons of the ethyl group.[14][15][16] |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching vibrations would also be observed. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with relative intensities depending on the isotopes of chlorine (³⁵Cl and ³⁷Cl).[17][18][19][20] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. | A single major peak in the chromatogram would indicate a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |

| Gas Chromatography (GC) | An alternative to HPLC for purity assessment, particularly for volatile compounds. | Similar to HPLC, a single major peak would indicate purity. GC can also be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[21] |

Potential Applications in Drug Development

Propiophenone derivatives are established precursors in the synthesis of various pharmaceuticals.[1][22] The introduction of dichloro-substituents can enhance the pharmacological profile of these molecules.

-

Central Nervous System (CNS) Active Agents: Halogenated aromatic compounds are prevalent in drugs targeting the CNS. Dichlorinated propiophenones could serve as intermediates for novel muscle relaxants, anticonvulsants, or antidepressants.[3][5]

-

Antimicrobial and Antifungal Agents: Chalcones and their derivatives, which can be synthesized from propiophenones, have shown promising antimicrobial and antifungal activities.[23] Dichlorination may enhance the potency of these compounds.

-

Anticancer Agents: The propiophenone scaffold is found in some compounds with antiproliferative activity. Further modification of dichlorinated propiophenones could lead to the development of new anticancer agents.[23]

Safety and Toxicology

Chlorinated aromatic compounds can exhibit toxicity, and their handling requires appropriate safety precautions.[24][25] The toxicological profile of any novel dichlorinated propiophenone would need to be thoroughly evaluated. This includes assessing potential hepatotoxicity, dermal toxicity, and environmental persistence.[24][25][26] It is imperative to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Dichlorinated propiophenone derivatives represent a class of compounds with significant potential as intermediates in the synthesis of novel pharmaceuticals. Their preparation via established methods like the Friedel-Crafts acylation, followed by thorough analytical characterization, provides a clear path for their exploration in drug discovery programs. Further research into the pharmacological activities and toxicological profiles of these compounds will be crucial in realizing their therapeutic potential.

References

-

Propiophenone - Wikipedia. (n.d.). Retrieved from [Link]

-

Deng, G., Mo, H., Luo, J., & Zou, J. (2012). Mannich-type reaction of titanium enolate derived from propiophenone. ResearchGate. Retrieved from [Link]

- EP0008464A1 - Production of propiophenone - Google Patents. (n.d.).

-

PROPIOPHENONE FOR SYNTHESIS | RXSOl GROUP. (n.d.). Retrieved from [Link]

- US4172097A - Production of propiophenone - Google Patents. (n.d.).

- EP0008464B1 - Production of propiophenone - Google Patents. (n.d.).

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation of propiophenone - PrepChem.com. (n.d.). Retrieved from [Link]

-

Identify products of Propiophenone using nmr - Chemistry Stack Exchange. (2016). Retrieved from [Link]

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed. (n.d.). Retrieved from [Link]

- Propiophenone derivatives and their preparation and pharmaceutical use - Patent 0423524. (n.d.).

-

Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.). Retrieved from [Link]

-

Recent advances in catalytic asymmetric synthesis - Frontiers. (2024). Retrieved from [Link]

-

Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). Retrieved from [Link]

-

Positive- and negative-ion mass spectrometry of butyrophenones - PubMed. (n.d.). Retrieved from [Link]

-

[An outline of chloro-organic compound toxicology] - PubMed. (n.d.). Retrieved from [Link]

-

Application of the Mannich reaction in the structural modification of natural products - NIH. (2023). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed. (2012). Retrieved from [Link]

- Propiophenone derivatives and their preparation and pharmaceutical use - European Patent Office - EP 0423524 A2 - Googleapis.com. (n.d.).

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Chiral Phosphorus Reagents and Their Catalytic Activity in Asymmetric Borane Reduction of N‐Phenyl Imine of Acetophenone. - Sci-Hub. (n.d.). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). Retrieved from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst@NOBLECHEMISTRY - YouTube. (2021). Retrieved from [Link]

-

1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.). Retrieved from [Link]

-

1-(2,3-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one - PubChem. (n.d.). Retrieved from [Link]

-

Propiophenone | C 9 H 10 O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025). Retrieved from [Link]

-

22422-21-5 | Product Name : 3-Chloro-1-(4-methylphenyl)propan-1-one | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - MDPI. (n.d.). Retrieved from [Link]

-

Chloroform - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed. (n.d.). Retrieved from [Link]

-

3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | CAS No- 1607439-32-6. (n.d.). Retrieved from [Link]

Sources

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. Propiophenone derivatives and their preparation and pharmaceutical use - Patent 0423524 [data.epo.org]

- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propiophenone(93-55-0) 1H NMR [m.chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 4'-Methylpropiophenone(5337-93-9) 1H NMR [m.chemicalbook.com]

- 17. Positive- and negative-ion mass spectrometry of butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]

- 22. PROPIOPHENONE FOR SYNTHESIS | RXSOl GROUP [rxsolgroup.com]

- 23. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities [mdpi.com]

- 24. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chloroform - Wikipedia [en.wikipedia.org]

2',3'-Dichloro-3-(3-methylphenyl)propiophenone molecular structure

An In-depth Technical Guide to the Molecular Structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines a plausible synthetic pathway, details the application of modern spectroscopic techniques for structural elucidation, and presents key physicochemical properties. The guide integrates theoretical predictions with established analytical principles to offer a holistic understanding of this complex molecule, supported by detailed experimental protocols, data tables, and process diagrams.

Introduction

2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone belonging to the propiophenone class of compounds. Propiophenone and its derivatives are significant scaffolds in medicinal chemistry and serve as key intermediates in the synthesis of various pharmaceuticals.[1] The introduction of dichloro- and methyl- substituents onto the phenyl rings is expected to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its chemical reactivity and biological activity.

A precise understanding of the three-dimensional structure, electronic distribution, and functional group arrangement is paramount for predicting the molecule's behavior in chemical and biological systems. This guide details the methodologies required to synthesize and unequivocally confirm the molecular structure of this compound, providing a foundational framework for future research and application.

Proposed Synthesis and Mechanistic Rationale

The structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone lends itself to a synthesis strategy based on the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring. An alternative approach, while not detailed here, could involve a Mannich-type reaction, which is also a powerful tool for synthesizing β-amino ketones that can be further modified.[2][3][4]

The proposed Friedel-Crafts pathway involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Rationale for Synthetic Strategy

The Friedel-Crafts acylation is selected for its efficiency and directness in forming the aryl ketone linkage. The use of 3-(3-methylphenyl)propanoyl chloride as the acylating agent ensures the correct carbon skeleton is installed in a single step. The reaction is directed by the acyl group to the less sterically hindered position on the 1,2-dichlorobenzene ring, though a mixture of isomers is possible and would require purification.

Proposed Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Add 3-(3-methylphenyl)propanoyl chloride (1.0 eq.) dropwise to the stirred suspension.

-

Addition of Aryl Substrate: Following the addition of the acyl chloride, add 1,2-dichlorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.

Molecular Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques. Each method provides unique and complementary information.

Analytical Workflow Overview

Caption: Workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings and the aliphatic protons of the propane chain.

-

¹³C NMR Spectroscopy: This provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon is typically observed far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Carbonyl (C=O) | - | - | - | ~195-200 |

| C-Cl (Ar) | - | - | - | ~130-135 |

| Quaternary C (Ar) | - | - | - | ~135-140 |

| CH (Ar) | ~7.0 - 7.8 | Multiplets | 6H | ~125-132 |

| -CH₂-C=O | ~3.3 | Triplet | 2H | ~40-45 |

| -CH₂-Ar | ~3.1 | Triplet | 2H | ~30-35 |

| -CH₃ | ~2.3 | Singlet | 3H | ~21 |

Note: Predictions are based on standard chemical shift values for similar structural motifs.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. A key feature in the mass spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1.

Table 2: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂O |

| Molecular Weight | 293.19 g/mol |

| [M]⁺ (²x³⁵Cl) | ~292.04 |

| [M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | ~294.04 |

| [M+4]⁺ (²x³⁷Cl) | ~296.03 |

| Key Fragment Ion | [C₇H₅Cl₂O]⁺ (dichlorobenzoyl cation) |

Note: m/z values are for the most abundant isotopes.[]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band will be from the carbonyl group.

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1685 - 1705 |

| C-H (Aromatic) | Stretch | ~3050 - 3100 |

| C-H (Aliphatic) | Stretch | ~2850 - 2960 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 |

| C-Cl (Aryl) | Stretch | ~1000 - 1100 |

Note: Conjugation of the carbonyl with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.[7]

Physicochemical and Computational Data

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

Table 4: Physicochemical Properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂O | Calculated |

| Molecular Weight | 293.19 g/mol | Calculated[] |

| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | - |

| CAS Number | 898768-10-0 (for 3',4'-dichloro isomer) | [] |

| Predicted LogP | ~5.1 | Calculated |

| Predicted Boiling Point | ~420°C at 760 mmHg | Calculated |

Potential Applications and Future Directions

Halogenated ketones are versatile intermediates in organic synthesis and often exhibit interesting biological properties.

-

Medicinal Chemistry: The presence of chloro-substituents can enhance membrane permeability and metabolic stability, making this scaffold a candidate for developing novel therapeutic agents. Propiophenone derivatives have been investigated for a range of activities, and this compound could be screened against various biological targets.

-

Materials Science: The aromatic and polar nature of the molecule suggests potential use as a building block for polymers or as a dopant in organic electronic materials.

Future Research:

-

Definitive Structural Confirmation: Perform single-crystal X-ray crystallography to determine the precise 3D structure and crystal packing.

-

Biological Screening: Evaluate the compound's activity in relevant assays (e.g., anticancer, antimicrobial, anti-inflammatory).

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the substitution patterns on both aromatic rings to explore how structural modifications impact activity.

Conclusion

The molecular structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be confidently established through a synergistic application of synthetic organic chemistry and advanced spectroscopic analysis. The proposed Friedel-Crafts synthesis provides a viable route to the molecule. Subsequent analysis by NMR, MS, and IR spectroscopy allows for the complete characterization of its connectivity, molecular formula, and functional groups. The data and protocols presented in this guide serve as a robust foundation for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds.

References

- Vertex AI Search Result. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Vertex AI Search Result. (2025).

- Vertex AI Search Result. (n.d.). A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals. Benchchem.

- Vertex AI Search Result. (n.d.). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica.

- Vertex AI Search Result. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.

- Vertex AI Search Result. (n.d.).

- PubChem. (n.d.). 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone.

- Wikipedia. (n.d.). Mannich reaction.

- Vertex AI Search Result. (n.d.). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.

- ACS Publications. (1960). Some Reactions of Mannich Bases Derived from α-Phenoxyacetophenone and α-Phenoxypropiophenone. The Journal of Organic Chemistry.

- Thermo Fisher Scientific. (n.d.). Mannich Reaction.

- PubChem. (n.d.). 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone.

- PubChem. (n.d.). 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone.

- ChemicalBook. (n.d.). 2',3'-DICHLORO-3-(3-METHYLPHENYL)PROPIOPHENONE CAS.

- PubChem. (n.d.). 1-Phenyl-1-propanone.

- NIH. (n.d.). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

- Vertex AI Search Result. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

- Guidechem. (n.d.). 3'-chloro-3-(3-methylphenyl)propiophenone 898790-63-1.

- PubChem. (n.d.). Dichloro-3-(4-methylphenyl)propiophenone.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- ChemicalBook. (n.d.). 2,3-Dichloropropene(78-88-6) 1H NMR spectrum.

- PubChem. (n.d.). 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) IR Spectrum.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.

- BLDpharm. (n.d.). 898768-13-3|3',5'-Dichloro-3-(3-methylphenyl)propiophenone.

- MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

- BOC Sciences. (n.d.). CAS 898768-10-0 3',4'-DICHLORO-3-(3-METHYLPHENYL)PROPIOPHENONE.

- PubMed Central. (2025).

- NIH. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches.

- Chegg.com. (2022). Shown below is the 'H NMR spectrum of.

- ChemicalBook. (n.d.). Propiophenone(93-55-0) 1H NMR spectrum.

- PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Propiophenone(93-55-0) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a complex molecule with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthesis, this document outlines a rational, multi-step approach grounded in established organic chemistry principles. The proposed synthesis leverages a strategic Friedel-Crafts acylation as the key bond-forming step, preceded by the synthesis of the requisite acyl chloride precursor. This guide offers a detailed experimental protocol, discusses the underlying chemical principles, and addresses potential challenges and optimization strategies.

Introduction: The Significance of Substituted Propiophenones

Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The introduction of various substituents onto the aromatic rings and the aliphatic chain allows for the fine-tuning of their physicochemical and pharmacological properties. The target molecule, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, combines several structural features of interest: a dichlorinated phenyl ring, which can influence metabolic stability and receptor binding, and a substituted phenylpropyl side chain, which can contribute to conformational rigidity and specific molecular interactions. While the specific applications of this particular molecule are not yet extensively documented, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold in drug discovery programs.[3]

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be logically approached through a convergent synthesis strategy. The core of this strategy involves the formation of the ketone functionality via a Friedel-Crafts acylation reaction. This requires the prior synthesis of the necessary acylating agent, 3-(3-methylphenyl)propionyl chloride. The overall proposed synthetic pathway is depicted below:

Caption: Proposed two-part synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.

Part 1: Synthesis of the Acylating Agent - 3-(3-Methylphenyl)propionyl Chloride

The successful execution of the Friedel-Crafts acylation hinges on the availability of the corresponding acyl chloride. This section details the synthesis of 3-(3-methylphenyl)propionyl chloride from a commercially available starting material.

Step 1: Synthesis of 3-(3-Methylphenyl)propionic Acid

There are several established methods to synthesize 3-(3-methylphenyl)propionic acid from 3-methylphenylacetic acid. Two common and reliable approaches are the Arndt-Eistert homologation and the malonic ester synthesis.

Method A: Arndt-Eistert Homologation

This method provides a clean, one-carbon homologation of the carboxylic acid.

-

Reaction: 3-Methylphenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone. Finally, in the presence of a silver catalyst (e.g., Ag₂O) and water, the diazoketone undergoes a Wolff rearrangement followed by hydrolysis to yield the desired 3-(3-methylphenyl)propionic acid.

Method B: Malonic Ester Synthesis

This classic method offers a robust alternative for chain extension.

-

Reaction: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with 3-methylbenzyl chloride (which can be prepared from 3-methyltoluene). The resulting substituted malonic ester is then hydrolyzed and decarboxylated under acidic conditions to yield 3-(3-methylphenyl)propionic acid.

Step 2: Synthesis of 3-(3-Methylphenyl)propionyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis.

-

Reaction: 3-(3-Methylphenyl)propionic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies purification.[5] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or can be performed neat.

Part 2: Friedel-Crafts Acylation - Formation of the Target Molecule

The key bond-forming step in this synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with the previously synthesized 3-(3-methylphenyl)propionyl chloride.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[6][7][8] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride to form a highly electrophilic acylium ion.[1][9] This acylium ion is then attacked by the π-electron system of the aromatic ring.

The regiochemical outcome of the acylation of 1,2-dichlorobenzene is governed by the directing effects of the two chlorine substituents. Chlorine is an ortho, para-directing group, but it is also deactivating. In 1,2-dichlorobenzene, the possible positions for substitution are C4 and C3.

-

Position 4: This position is para to one chlorine and meta to the other.

-

Position 3: This position is ortho to one chlorine and meta to the other.

Steric hindrance from the adjacent chlorine at C2 is expected to disfavor substitution at the C3 position. Therefore, the major product is anticipated to be the one resulting from acylation at the C4 position, leading to the formation of 3',4'-dichloro-3-(3-methylphenyl)propiophenone. However, the formation of the desired 2',3'-dichloro isomer, while likely a minor product, may still occur. Careful purification and characterization will be crucial to isolate and identify the correct isomer.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Detailed Experimental Protocol

This section provides a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Note: This protocol is illustrative and should be optimized based on laboratory-scale experiments.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-(3-Methylphenyl)propionic acid | 164.20 | - | >98% |

| Thionyl chloride (SOCl₂) | 118.97 | 1.63 | >99% |

| 1,2-Dichlorobenzene | 147.00 | 1.31 | >99% |

| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 2.48 | >99% |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | >99.8% |

| Hydrochloric acid (HCl), concentrated | 36.46 | 1.18 | 37% |

| Sodium bicarbonate (NaHCO₃), saturated | 84.01 | - | - |

| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | 2.66 | - |

| Diethyl ether | 74.12 | 0.713 | >99% |

| Hexane | 86.18 | 0.655 | >95% |

Step-by-Step Procedure

Part 1: Synthesis of 3-(3-Methylphenyl)propionyl Chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-(3-methylphenyl)propionic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the acid.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete (monitored by TLC or the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.

Part 2: Friedel-Crafts Acylation

-

In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous 1,2-dichlorobenzene (3.0 eq, serving as both reactant and solvent).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the crude 3-(3-methylphenyl)propionyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2',3'-Dichloro-3-(3-methylphenyl)propiophenone isomer.

Characterization and Data Analysis

The structure and purity of the final product and key intermediates should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the regiochemistry of the acylation. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will be crucial for distinguishing between the possible isomers.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Challenges and Optimization

-

Low Reactivity of 1,2-Dichlorobenzene: The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Higher reaction temperatures, longer reaction times, or the use of a more potent Lewis acid catalyst may be necessary to achieve a reasonable yield.

-

Isomer Separation: The Friedel-Crafts acylation may produce a mixture of isomers. Careful optimization of the purification method, such as column chromatography or recrystallization, will be essential to isolate the desired 2',3'-dichloro isomer in high purity.

-

Side Reactions: At higher temperatures, there is a risk of side reactions, such as the rearrangement of the acyl group or polysubstitution. Careful control of the reaction temperature is critical.

Conclusion

This technical guide has outlined a rational and detailed synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The proposed route, centered around a key Friedel-Crafts acylation reaction, is based on well-established and reliable organic transformations. While challenges related to the reactivity of the substrate and the potential for isomer formation exist, these can be addressed through careful experimental design and optimization. The successful synthesis of this molecule will provide a valuable compound for further investigation in the fields of medicinal chemistry and materials science.

References

- ChemTube3D. (n.d.). Friedel-Crafts Acylation. Retrieved from a general chemistry resource website.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(m-benzoyl phenyl)-propionyl chloride. Retrieved from [Link]

-

ResearchGate. (2018, March 30). How can I synthesis propionyl phloride? Retrieved from [Link]

- SDI. (n.d.). PROPIOPHENONE.

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

-

Beilstein Journals. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

-

MDPI. (2020, January 1). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). A new strategy for the synthesis of polychlorinated biphenyl metabolites. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). Synthesis and sigma binding properties of 1'- and 3'-halo- and 1',3'-dihalo-N-normetazocine analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

- Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE.

-

ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

- Sci-Hub. (n.d.). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol.

-

Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

-

MDPI. (2021, June 28). Environmental Performance of Alternative Green Polyol Synthesis Routes: A Proposal for Improvement. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics [beilstein-journals.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

An In-depth Technical Guide to the Predicted Spectral Characteristics of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

This guide provides a detailed predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data for the compound 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. In the absence of direct experimental data in publicly available databases, this document leverages established spectroscopic principles and comparative data from analogous structures to forecast the compound's spectral signature. This approach is crucial for researchers in synthesis, drug development, and quality control for identifying and characterizing novel molecules.

The molecule , with the chemical formula C₁₆H₁₄Cl₂O, belongs to the propiophenone class of compounds, which are aromatic ketones. Its structure features a propiophenone core with two key substitutions: a dichlorinated phenyl ring attached to the carbonyl group and a methyl-substituted phenyl ring at the beta-carbon position. These features will give rise to a unique spectral fingerprint essential for its unambiguous identification.

I. Mass Spectrometry (MS): Elucidating the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, we can predict its behavior under electron ionization (EI) conditions.

A. Molecular Ion Peak ([M]•⁺)

The molecular formula C₁₆H₁₄Cl₂O dictates the compound's monoisotopic mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit three peaks for the molecular ion cluster:

-

[M]•⁺: Containing two ³⁵Cl atoms.

-

[M+2]•⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]•⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be approximately 9:6:1, a hallmark signature for a dichloro-substituted compound.

Predicted Molecular Ion Data

| Ion | Formula | Calculated m/z | Relative Abundance |

| [M]•⁺ | C₁₆H₁₄³⁵Cl₂O | 292.04 | ~100% (within cluster) |

| [M+2]•⁺ | C₁₆H₁₄³⁵Cl³⁷ClO | 294.04 | ~65% |

| [M+4]•⁺ | C₁₆H₁₄³⁷Cl₂O | 296.03 | ~10% |

B. Key Fragmentation Pathways

The fragmentation of propiophenone derivatives under EI-MS is well-understood and typically dominated by cleavages adjacent to the carbonyl group.[1][2] The primary fragmentation pathways for the target molecule are predicted to be:

-

Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation for ketones, involving the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[1][3] For this molecule, two main α-cleavage events are plausible:

-

Loss of the 3-methylbenzyl radical (•CH₂-C₆H₄-CH₃) to form the stable 2,3-dichlorobenzoyl cation. This is expected to be a major fragment.

-

Loss of the 2,3-dichlorophenyl radical (•C₆H₃Cl₂) to form a resonance-stabilized acylium ion.

-

-

Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the 2,3-dichlorobenzoyl cation can lose a neutral carbon monoxide (CO) molecule to form the 2,3-dichlorophenyl cation.[1]

Predicted Fragmentation Diagram

Caption: Predicted EI-MS fragmentation of the target molecule.

Predicted Major Mass Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

| 292 | Molecular Ion | [C₁₆H₁₄Cl₂O]•⁺ | Exhibits [M+2] and [M+4] peaks. |

| 173 | 2,3-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | Major fragment from α-cleavage. Exhibits [M+2] peak. |

| 145 | 2,3-Dichlorophenyl cation | [C₇H₃Cl₂]⁺ | From loss of CO from m/z 173. Exhibits [M+2] peak. |

| 105 | Methyltropylium or Benzoyl cation | [C₈H₉]⁺ or [C₇H₅O]⁺ | A common fragment in aromatic compounds. |

| 91 | Tropylium cation | [C₇H₇]⁺ | Common fragment from benzyl moieties. |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone will be dominated by absorptions from the carbonyl group and the two substituted aromatic rings.

A. Carbonyl (C=O) Stretch

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For simple propiophenone, this band appears around 1685 cm⁻¹. The presence of electronegative chlorine atoms on the adjacent phenyl ring is expected to cause a slight inductive effect, potentially shifting this peak to a slightly higher wavenumber, likely in the 1690-1710 cm⁻¹ range.

B. Aromatic Ring Vibrations

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): The substitution patterns on the two aromatic rings will give rise to characteristic strong absorption bands in the fingerprint region (650-900 cm⁻¹ ). The 2,3-dichloro-substituted ring and the 3-methyl-substituted ring will have distinct out-of-plane bending vibrations that can aid in confirming the substitution pattern.

C. Aliphatic C-H and C-Cl Stretches

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the -CH₂-CH₂- chain will be observed as weak to medium bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear as strong bands in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹ . These may overlap with the C-H out-of-plane bending bands.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium-Weak | Aromatic C-H Stretch |

| 2850-2960 | Medium-Weak | Aliphatic C-H Stretch |

| 1690-1710 | Strong | Ketone C=O Stretch |

| 1450-1600 | Medium | Aromatic C=C Ring Stretch |

| 600-800 | Strong | C-Cl Stretch |

| 650-900 | Strong | Aromatic C-H Out-of-Plane Bending |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

A. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the protons on the two aromatic rings and the aliphatic chain.

-

Aromatic Protons (6.8-8.0 ppm): There will be a total of seven aromatic protons. The three protons on the 2,3-dichlorophenyl ring will be deshielded due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group, appearing further downfield. The four protons on the 3-methylphenyl ring will appear slightly more upfield. Complex splitting patterns (doublets, triplets, and multiplets) are expected due to spin-spin coupling between adjacent protons.

-

Aliphatic Protons (2.8-3.5 ppm): The two methylene groups (-CH₂-CH₂-) form an A₂B₂ spin system, which will likely appear as two complex multiplets or triplets of triplets. The methylene group adjacent to the carbonyl (α-CH₂) will be more deshielded (further downfield) than the methylene group adjacent to the 3-methylphenyl ring (β-CH₂).

-

Methyl Protons (~2.3 ppm): The methyl group on the 3-methylphenyl ring will give rise to a singlet, integrating to three protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 8.0 | Multiplet | 3H | Protons on 2,3-dichlorophenyl ring |

| ~6.8 - 7.3 | Multiplet | 4H | Protons on 3-methylphenyl ring |

| ~3.2 - 3.5 | Multiplet (triplet-like) | 2H | -CO-CH₂ - |

| ~2.8 - 3.1 | Multiplet (triplet-like) | 2H | -CH₂-Ar |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

B. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all 16 carbon atoms in the molecule. Due to the lack of symmetry, 16 distinct carbon signals are expected.

-

Carbonyl Carbon (~195-205 ppm): The ketone carbonyl carbon will be the most deshielded signal in the spectrum.

-

Aromatic Carbons (120-145 ppm): The twelve aromatic carbons will appear in this region. The carbons directly attached to the chlorine atoms will have their chemical shifts significantly influenced.

-

Aliphatic Carbons (30-50 ppm): The two methylene carbons will appear in the upfield region. The carbon alpha to the carbonyl will be more deshielded.

-

Methyl Carbon (~21 ppm): The methyl carbon of the 3-methylphenyl group will be the most shielded (upfield) signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195-205 | C=O (Ketone) |

| ~125-145 | Aromatic Carbons (Quaternary and CH) |

| ~40-50 | -CO-C H₂- |

| ~30-40 | -C H₂-Ar |

| ~21 | Ar-C H₃ |

IV. Standard Operating Procedures for Spectral Acquisition

To obtain high-quality spectral data for a novel compound like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, rigorous and standardized experimental protocols are essential.

A. General Workflow for Spectral Analysis

Caption: General workflow for spectroscopic analysis.

B. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-500

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

C. Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using a KBr pellet, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Collect the sample spectrum.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Process the spectrum (baseline correction, background subtraction) and identify the characteristic absorption bands.

D. Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

V. Conclusion

This guide presents a comprehensive, albeit predictive, spectral characterization of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The predicted data serves as a robust benchmark for researchers working on the synthesis and identification of this compound. The dominant features—a dichloro-isotopic pattern in the mass spectrum, a strong carbonyl absorption around 1700 cm⁻¹ in the IR, and distinct aromatic and aliphatic regions in the NMR spectra—provide a multi-faceted analytical profile. The provided protocols offer a standardized approach to acquiring experimental data, which can then be compared against these predictions to confirm the structure and purity of the synthesized material.

References

-

NIST. Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 1-Phenyl-1-propanone. National Institutes of Health. Available from: [Link]

-

Bruker. Supplementary Information for NMR Spectra. Available from: [Link]

-

NIST. 4'-Methylpropiophenone. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Full scan of mass spectra of propiophenone. ResearchGate. Available from: [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 1997, 62 (21), pp 7514–7515. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanone fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available from: [Link]

-

PubChem. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Institutes of Health. Available from: [Link]

-

SpectraBase. 3'-Methylphenyl 2-propylpentanoate - Optional[13C NMR]. Wiley. Available from: [Link]

-

SpectraBase. 2,3-Dichlorophenylhydrazine hydrochloride - Optional[1H NMR]. Wiley. Available from: [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate. Available from: [Link]

-

University of Cambridge. Chemical shifts. Available from: [Link]

-

National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available from: [Link]

-

MassBank. propiophenone. MassBank. Available from: [Link]

Sources

Technical Guide: A Comprehensive Solubility Profile of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Executive Summary

The solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. It governs everything from reaction kinetics in a flask to bioavailability in an organism. This document provides a comprehensive technical framework for determining the complete solubility profile of the novel compound, 2',3'-dichloro-3-(3-methylphenyl)propiophenone. We move beyond simple data reporting to establish a strategic, in-depth guide for generating and interpreting solubility data. This guide details the methodologies for assessing thermodynamic and kinetic solubility, evaluating solubility in various solvent systems, and understanding the impact of key environmental factors such as pH and temperature. The protocols described herein are designed to be self-validating, incorporating essential quality controls to ensure data integrity and reproducibility, thereby providing a robust foundation for critical decision-making in research and development.

Introduction to 2',3'-Dichloro-3-(3-methylphenyl)propiophenone

Chemical Identity and Structure

2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a substituted aryl ketone. Its structure, characterized by a dichlorinated phenyl ring, a central propanone core, and a methyl-substituted phenyl ring, suggests significant lipophilicity.

-

IUPAC Name: 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one

-

CAS Number: 898791-23-6[1]

-

Molecular Formula: C₁₆H₁₄Cl₂O

-

Molecular Weight: 309.2 g/mol

The presence of two chlorine atoms and two phenyl rings, combined with a distinct lack of readily ionizable or hydrogen-bond-donating groups, provides an initial hypothesis: the compound is likely to exhibit poor solubility in aqueous media.[2][3]

Predicted Physicochemical Properties

While experimental data is not widely available, computational models can provide a valuable starting point for experimental design. Analogous structures, such as 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CID 24726256), have a predicted XLogP3 of 5.5, indicating high lipophilicity.[4] We can anticipate a similar profile for the target compound.

Table 1: Predicted Physicochemical Properties of Structurally Related Propiophenones

| Property | Predicted Value (Analog) | Implication for Solubility |

|---|---|---|

| XLogP3 | ~5.5[4] | High lipophilicity, predicts very low aqueous solubility. |

| Polar Surface Area | ~17 Ų[4] | Small polar area relative to non-polar structure, reinforcing low aqueous solubility prediction. |

| Hydrogen Bond Donors | 0 | Inability to donate hydrogen bonds to water molecules significantly limits aqueous solubility.[3] |

| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | Minimal capacity to interact with polar protic solvents.[3] |

Rationale for Comprehensive Solubility Profiling

A thorough understanding of solubility is indispensable. For drug development, it is a primary determinant of oral bioavailability and formulation feasibility.[5][6] In chemical synthesis, it dictates solvent choice, reaction concentration, and purification strategies. Therefore, a multi-faceted investigation into the solubility of this compound is not merely academic but a prerequisite for its practical application.

Part I: Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the most rigorous and reliable measure, often referred to as the "gold standard," and is essential for biopharmaceutical classification and formulation development.[7] The shake-flask method, as outlined in OECD Guideline 105, is the definitive approach for this determination.[8][9][10]

Causality Behind the Shake-Flask Protocol

The core principle is to allow the system to reach a state of energetic minimum, where the chemical potential of the solid-state compound is equal to that of the dissolved compound. This requires sufficient time and agitation to overcome kinetic barriers to dissolution. Using an excess of the solid material ensures that saturation is genuinely achieved and maintained.[7] The subsequent separation step is critical to ensure that only the truly dissolved analyte is quantified.

Caption: High-Throughput Kinetic Solubility Workflow.

Step-by-Step Experimental Protocol

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. [11]2. Plating: Using an automated liquid handler, dispense small volumes of the DMSO stock into a clear-bottom 384-well microplate.

-

Buffer Addition: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the desired final compound concentrations (e.g., in a range from 1 µM to 100 µM). The final DMSO concentration should be constant across all wells.

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours. [11]5. Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity.

-